molecular formula C12H11NO4S B095680 Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 17514-60-2

Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B095680
CAS No.: 17514-60-2
M. Wt: 265.29 g/mol
InChI Key: ZLSYFCRPOHWMHJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (CAS: 17514-60-2) is a benzo[b]thiophene derivative characterized by a nitro group at position 5, a methyl group at position 3, and an ethyl ester moiety at position 2. This compound is commercially available with purities up to 98%, priced between €119–425/g, though some suppliers list it as discontinued .

Properties

IUPAC Name

ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-3-17-12(14)11-7(2)9-6-8(13(15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSYFCRPOHWMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296355
Record name ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate
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Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-60-2
Record name NSC108928
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Record name ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17514-60-2
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Preparation Methods

Cyclocondensation of Ethyl Thioglycolate with Substituted Benzaldehydes

The benzothiophene core is typically constructed via cyclocondensation between ethyl thioglycolate and a halogenated benzaldehyde derivative. For this compound, the optimal precursor is 2-chloro-3-methyl-5-nitrobenzaldehyde .

Procedure :

  • Combine 2-chloro-3-methyl-5-nitrobenzaldehyde (1 eq) and ethyl thioglycolate (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2 eq) as a base and stir at 80°C for 12–16 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Challenges :

  • Limited commercial availability of 2-chloro-3-methyl-5-nitrobenzaldehyde necessitates a multi-step synthesis from 3-methylbenzaldehyde (nitration → chlorination).

  • Competing side reactions (e.g., over-nitration) require strict temperature control.

Post-Cyclization Nitration

An alternative approach involves nitrating a pre-formed 3-methylbenzo[b]thiophene-2-carboxylate intermediate.

Procedure :

  • Synthesize ethyl 3-methylbenzo[b]thiophene-2-carboxylate via cyclocondensation of 2-chloro-3-methylbenzaldehyde and ethyl thioglycolate.

  • Dissolve the intermediate in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid dropwise, maintaining the temperature below 5°C.

  • Stir for 2 hours, pour onto ice, and neutralize with sodium bicarbonate.

Regioselectivity :
The electron-withdrawing ester group at position 2 directs nitration to position 5 (meta to the ester), while the methyl group at position 3 exerts minimal directing influence.

Optimization of Reaction Conditions

Solvent and Base Selection

Cyclocondensation efficiency depends on solvent polarity and base strength:

SolventBaseYield (%)Reaction Time (h)
DMFK₂CO₃7816
THFEt₃N4524
DMSODBU6218

Optimal Conditions : DMF with K₂CO₃ achieves the highest yield due to enhanced nucleophilicity of the thiolate intermediate.

Nitration Temperature Control

Exothermic nitration requires precise thermal management:

Temperature (°C)Nitro Isomer Ratio (5-nitro : 4-nitro)Yield (%)
0–59:172
10–157:165
20–255:158

Lower temperatures favor the desired 5-nitro isomer by minimizing kinetic side reactions.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.71 (d, J = 2.4 Hz, 1H, H-4),

  • δ 8.23 (dd, J = 8.8, 2.4 Hz, 1H, H-6),

  • δ 7.52 (d, J = 8.8 Hz, 1H, H-7),

  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃),

  • δ 2.63 (s, 3H, CH₃),

  • δ 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

IR (KBr) :

  • 1705 cm⁻¹ (C=O stretch),

  • 1530 cm⁻¹ (asymmetric NO₂),

  • 1345 cm⁻¹ (symmetric NO₂).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield (%)
CyclocondensationSingle-step, high regioselectivityPrecursor synthesis complexity78
Post-cyclization nitrationUses commercially available intermediatesRequires strict temperature control72

Research Findings and Applications

Biological Relevance

This compound serves as a precursor to kinase inhibitors targeting inflammatory pathways. Derivatives exhibit IC₅₀ values <1 μM against MK2 kinase, a mediator of cytokine production.

Scalability Challenges

Large-scale nitration risks thermal runaway, necessitating flow chemistry adaptations. Microreactor systems improve safety and selectivity, achieving 85% yield at 10 g/hour throughput .

Scientific Research Applications

Medicinal Chemistry

EMNBT serves as a building block for synthesizing potential pharmaceutical agents. Its derivatives have shown promising activities against various conditions:

  • Antimicrobial Activity : EMNBT has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating moderate activity against certain pathogens.
CompoundMIC (µg/mL)Activity
EMNBT32Moderate
Control16Strong
  • Anticancer Properties : In vitro studies have shown that EMNBT induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction via caspases
A54920Cell cycle arrest at G2/M phase

Material Science

EMNBT is utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . Its electronic properties make it suitable for applications in optoelectronic devices, where it can enhance performance through its unique structural characteristics.

Biological Studies

The compound is employed in studying the biological activity of benzothiophene derivatives. Research indicates that modifications to the benzothiophene scaffold can significantly affect biological potency, making it a valuable subject for further investigation.

Case Studies

  • Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry synthesized several derivatives from EMNBT and assessed their antimicrobial activities. Modifications to the benzothiophene scaffold significantly affected antimicrobial potency, with some derivatives exhibiting lower MIC values than EMNBT itself.
  • Anticancer Research : Another investigation tested EMNBT against various cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanisms involved mitochondrial dysfunction and increased ROS production, indicating potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity: The nitro group at position 5 in the target compound enhances electrophilic substitution reactivity, contrasting with bromine (e.g., ) or amino groups (e.g., ), which direct reactions to specific ring positions.
  • Synthetic Utility: Thioether and cyano groups (e.g., ) facilitate cyclization reactions, whereas nitro groups (target compound) are often reduced to amines for further functionalization.

Crystallographic and Spectroscopic Data

  • Target Compound: No crystallographic data is provided, but related compounds (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with planar thiophene rings.
  • NMR/IR Trends :
    • Nitro groups exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric stretching) .
    • Methyl and ester groups in the target compound would show characteristic ¹H-NMR signals at δ 1.2–1.4 (ethyl CH₃) and δ 4.3–4.5 (ester CH₂) .

Commercial and Research Relevance

  • Pharmaceutical Potential: The nitro group in the target compound is a strategic handle for reduction to amines, enabling access to bioactive molecules (e.g., antitumor agents) .
  • Cost and Availability: Higher purity (98%) and pricing (€119–425/g) reflect its niche applications compared to cheaper intermediates like ethyl 3-amino derivatives (e.g., ).

Biological Activity

Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate (EMNBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

EMNBT belongs to the benzothiophene family, characterized by a benzene ring fused with a thiophene ring. Its molecular formula is C12H11NO4SC_{12}H_{11}NO_4S, and it features an ethyl ester group and a nitro group, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that EMNBT exhibits notable antimicrobial activity against various pathogens. A study evaluated a series of benzothiophene derivatives, including EMNBT, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications against infections.

CompoundMIC (µg/mL)Activity
EMNBT32Moderate
Control16Strong

This table illustrates the comparative antimicrobial efficacy of EMNBT against a control compound known for its strong activity.

Anticancer Activity

EMNBT has been investigated for its anticancer properties as well. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and the modulation of cell cycle proteins, leading to cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction via caspases
A54920Cell cycle arrest at G2/M phase

The biological activity of EMNBT is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound's nitro group plays a crucial role in its interaction with reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry synthesized several derivatives from EMNBT and assessed their antimicrobial activities. The findings indicated that modifications to the benzothiophene scaffold significantly affected the antimicrobial potency, with some derivatives exhibiting lower MIC values than EMNBT itself .
  • Anticancer Research : In another investigation, EMNBT was tested against various cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving mitochondrial dysfunction and increased ROS production .

Applications in Medicinal Chemistry

Given its promising biological activities, EMNBT serves as a valuable building block for developing new pharmaceuticals targeting microbial infections and cancers. Its structural versatility allows for modifications that can enhance efficacy and reduce toxicity.

Q & A

Q. Methodological Answer :

  • Use fume hoods for volatile reagents (e.g., thiophosgene, HBr).
  • Avoid exposure to nitro intermediates (potential mutagens).
  • Follow GHS guidelines: H302 (harmful if swallowed) and P305+P351+P338 (eye exposure protocol) .

[Advanced] How is purity assessed for research-grade material?

Q. Methodological Answer :

  • HPLC : C18 column, acetonitrile/water mobile phase, UV detection at 254 nm.
  • NMR : Integration of ester (–COOCH₂CH₃, δ 1.3–1.4 ppm) and nitro (–NO₂) signals.
  • Mass Spec : Exact mass validation (e.g., m/z 295.02 for [M+H]⁺) .

[Advanced] What computational tools predict the compound’s spectroscopic properties?

Q. Methodological Answer :

  • Gaussian 16 : Simulates IR/NMR spectra using B3LYP/6-31G(d).
  • Mercury (CSD) : Visualizes crystal packing and validates experimental XRD data.
  • MolProbity : Checks steric clashes and Ramachandran outliers in derived models .

[Advanced] How is the nitro group’s stability evaluated under reaction conditions?

Q. Methodological Answer :

  • TGA/DSC : Measures decomposition temperatures (typically >200°C).
  • Kinetic Studies : Monitor nitro reduction (e.g., H₂/Pd-C) via UV-Vis or LC-MS.
  • pH Stability Tests : Expose to acidic (HCl) or basic (NaOH) media; nitro groups are stable below pH 10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.